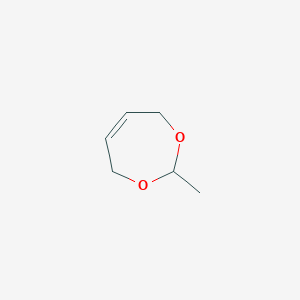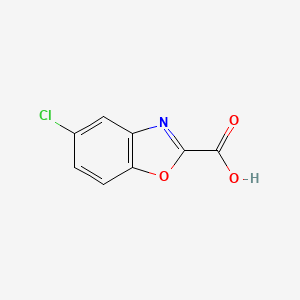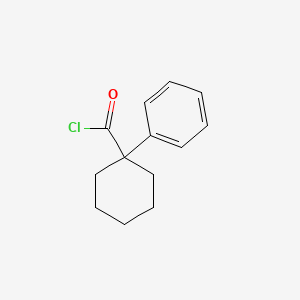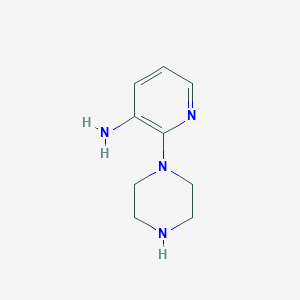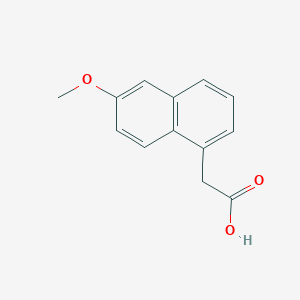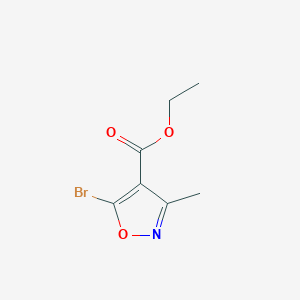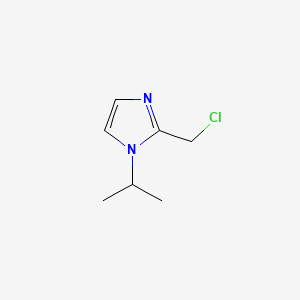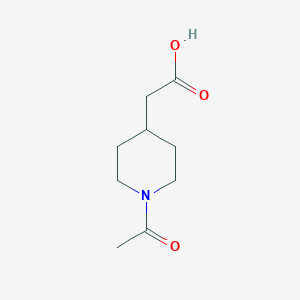
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Vue d'ensemble
Description
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (2-MNO2) is a synthetic organic compound that belongs to the class of nitrobenzoic acids. It is a white crystalline solid with a molecular formula of C9H9NO6 and a molecular weight of 213.17 g/mol. 2-MNO2 is used as a reagent in organic synthesis and has been studied for its potential as a drug candidate.
Applications De Recherche Scientifique
Synthesis and Characterization
Functionalization of Nitrobenzo Dioxoles : The synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters has been achieved using tetrakis(dimethylamino)ethylene (TDAE) methodology, highlighting the versatility in modifying nitrobenzo dioxole structures (Amiri-Attou et al., 2005).
Synthesis of Nitrophenyl-Dioxan Derivatives : A study reports on the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates, demonstrating the creation of complex molecules involving nitrophenyl and dioxan units (Kolyamshin et al., 2021).
Design and Structural Elucidation for Anti-leishmanial Activity : New nitroaromatic compounds have been synthesized and characterized, including 2-{6-nitrobenzo[1,3]dioxol-5-(methyleneamino)}benzoic acid, showing potential as anti-leishmanial drugs (Dias et al., 2015).
Chemical Transformation and Applications
Homologation of Nitrotoluene : A study describes the conversion of 2-(2-nitrophenyl)-1,3-propanediol to various derivatives, demonstrating the chemical transformations possible with nitrobenzoic acid structures (Tanaka et al., 1989).
Sulfhydryl Group Determination : Aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized for determining sulfhydryl groups, highlighting their application in biochemical analysis (Ellman, 1959).
Bifunctional Copper(II) Chelators : The coupling of 1-methyl-8-amino-3,13,16-trithia-6,10,19-triazabicyclo[6.6.6]icosane with carboxylic acids including 4-nitrobenzoic acid has led to new bifunctional copper(II) chelators, useful in chemical and pharmaceutical applications (Lee et al., 2015).
Novel Compound Synthesis
Synthesis of Dimethoxy-Nitrobenzene : The synthesis of 1,3-dimethoxy-2-nitrobenzene from 2-nitrobenzene-1,3-diol shows the ability to create novel compounds from nitrobenzoic acid derivatives (Chun-xia, 2011).
Co-Crystal Synthesis : The formation of a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid demonstrates the potential for creating structurally unique co-crystals (Lynch, 2001).
Properties of Dioxadiazinane and Diazene Oxides : The creation of 2,3-dimethoxy-1,4,2,3-dioxadiazinane and dialkoxydiazene oxides involving p-nitrobenzoic acid showcases the synthesis of novel chemical structures (Rudchenko et al., 1992).
Propriétés
IUPAC Name |
2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHGVILSZJCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442234 | |
| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
CAS RN |
186390-71-6 | |
| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

